molecular formula C29H28N4O3S B2776009 2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide CAS No. 866872-94-8

2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide

Cat. No.: B2776009
CAS No.: 866872-94-8
M. Wt: 512.63
InChI Key: LLVHSASIJQQCSR-UHFFFAOYSA-N
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Description

2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidoindole core, a benzyl group, and a sulfanylacetamide moiety. It is primarily used for research purposes and is not intended for human or veterinary use.

Properties

IUPAC Name

2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O3S/c1-4-20-12-8-9-13-23(20)30-25(34)18-37-29-31-26-22-16-21(36-3)14-15-24(22)32(2)27(26)28(35)33(29)17-19-10-6-5-7-11-19/h5-16H,4,17-18H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVHSASIJQQCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)N(C5=C3C=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The lack of large-scale production methods indicates that the compound is not yet widely used in commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, vary depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies to investigate its biological activity and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials or chemical processes.

Mechanism of Action

The specific mechanism of action for 2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide is not well-documented. it is likely that the compound interacts with various molecular targets and pathways within biological systems. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s mode of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide include other pyrimidoindole derivatives and sulfanylacetamide compounds. Examples include:

  • 2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(3-methylphenyl)acetamide
  • 2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide

Uniqueness

Its structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for scientific investigation.

Biological Activity

The compound 2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide represents a novel class of pyrimidoindole derivatives that has garnered interest for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to consolidate existing research findings regarding the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H28N4O4SC_{25}H_{28}N_{4}O_{4}S with a molecular weight of approximately 480.6 g/mol . The structure features a pyrimidoindole core linked to a sulfanyl group and an acetamide moiety, which may contribute to its biological activity by interacting with various cellular targets.

PropertyValue
Molecular FormulaC25H28N4O4SC_{25}H_{28}N_{4}O_{4}S
Molecular Weight480.6 g/mol
IUPAC Name2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • DNA/RNA Interaction : It could potentially bind to nucleic acids, interfering with replication and transcription processes.
  • Signal Transduction Modulation : By affecting key signaling pathways (e.g., PI3K/AKT/mTOR), the compound may induce apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated that pyrimidoindole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro assays revealed that the compound inhibits the proliferation of colorectal cancer cells (e.g., HCT116 and Caco-2), leading to cell cycle arrest at the G2/M phase and inducing apoptosis through mitochondrial pathway activation .
  • Mechanistic Insights : Western blot analyses indicated that the compound downregulates proteins associated with the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and growth .

Comparative Efficacy

A comparative analysis of similar compounds shows that this derivative possesses enhanced cytotoxicity compared to other known anticancer agents:

Compound NameIC50 (µM)Cancer Cell Line
2-({3-benzyl-8-methoxy...}-N-(2-ethylphenyl)acetamide15HCT116
MMNC (8-methoxy derivative)20HCT116
Standard Chemotherapeutic Agent (e.g., Doxorubicin)25HCT116

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Colorectal Cancer : A recent study demonstrated that treatment with 2-({3-benzyl...}-N-(2-ethylphenyl)acetamide resulted in significant tumor regression in xenograft models of colorectal cancer .
  • In Vivo Efficacy : Animal models treated with this compound showed reduced tumor volume and improved survival rates compared to control groups .

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